Methandrostenolone (Metandienone)

Catalog No.
S13926417
CAS No.
M.F
C20H28O2
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methandrostenolone (Metandienone)

Product Name

Methandrostenolone (Metandienone)

IUPAC Name

(10R,13S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15?,16?,17?,18-,19-,20-/m0/s1

InChI Key

XWALNWXLMVGSFR-GAKWCIEDSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C

Methandrostenolone, commonly referred to as Metandienone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by a methyl group at the 17α position and a double bond between the C1 and C2 positions, which enhances its anabolic properties while reducing androgenic effects compared to testosterone. Methandrostenolone is primarily known for its significant role in promoting muscle growth and enhancing athletic performance. It has been widely used in bodybuilding and competitive sports since its introduction in the 1960s, although its use is often accompanied by various side effects and legal restrictions in many countries.

, including:

  • Oxidation: This reaction can convert Methandrostenolone into 17β-hydroxy-17α-methyl-18-norandrost-1,4,13-trien-3-one using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can yield dihydrometandienone derivatives, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Halogenation and other substitution reactions can modify the steroid nucleus, typically achieved with bromine or chlorine under controlled conditions .

Methandrostenolone acts primarily as an agonist of the androgen receptor. Its biological activity includes:

  • Anabolic Effects: It promotes protein synthesis, increases muscle mass, and enhances strength. Studies have shown that it significantly increases body weight and muscle dimensions during athletic training .
  • Androgenic Effects: While it possesses moderate androgenic properties, it can lead to virilization symptoms in women and children.
  • Estrogenic Activity: Methandrostenolone can also aromatize into estrogenic compounds, leading to side effects such as gynecomastia and fluid retention. Co-administration of antiestrogens can mitigate these effects .

The synthesis of Methandrostenolone typically involves several key steps:

  • Methylation: Testosterone is methylated at the 17α position using methyl iodide and a strong base like sodium hydride.
  • Dehydrogenation: The resulting compound undergoes dehydrogenation to introduce a double bond between the C1 and C2 positions, often facilitated by selenium dioxide.
  • Industrial Production: On a larger scale, industrial methods follow similar routes with rigorous quality control measures, employing high-performance liquid chromatography and mass spectrometry for product verification .

Methandrostenolone is primarily used in:

  • Bodybuilding and Athletic Performance: It is favored for its ability to promote rapid muscle gain and improve strength.
  • Medical Uses: Although less common today due to side effects, it has been prescribed for conditions like muscle wasting diseases and osteoporosis .
  • Research: It serves as a model compound in studies examining anabolic steroids' effects on metabolism and muscle physiology.

Research indicates that Methandrostenolone interacts with various enzymes and proteins within the body:

  • It binds to androgen receptors to exert its anabolic effects.
  • The drug's metabolism involves multiple pathways in the liver, including hydroxylation and reduction processes that yield various metabolites detectable in urine for extended periods following administration .
  • Studies have shown that Methandrostenolone's pharmacokinetics can vary significantly based on dosage and individual metabolism, affecting its efficacy and safety profile .

Methandrostenolone shares structural similarities with several other anabolic steroids. Here are some notable comparisons:

Compound NameStructure CharacteristicsAnabolic ActivityAndrogenic ActivityUnique Features
TestosteroneNatural hormone with both anabolic and androgenic propertiesHighHighBaseline for comparing anabolic steroids
Methyltestosterone17α-methyl derivative of testosteroneModerateModerateHigher oral bioavailability
Boldenone1-dehydro derivative of testosteroneModerateLowLess estrogenic activity
Nandrolone19-nor derivative of testosteroneHighLowLess androgenic effects

Methandrostenolone is unique due to its specific modifications that enhance anabolic activity while moderating androgenic effects compared to testosterone. Its oral bioavailability is notably high, making it accessible for users seeking quick results without injections .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.208930132 g/mol

Monoisotopic Mass

300.208930132 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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